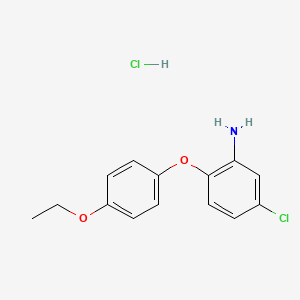

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1052533-42-2 . It has a molecular weight of 300.18 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 90° C . The compound should be stored at room temperature and kept dry and cool .Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

Research on boronic acid derivatives, including studies on fluorescence quenching mechanisms using aniline as a quencher, might offer insights into the photophysical properties of related compounds. Studies have investigated the fluorescence quenching of boronic acid derivatives by aniline in various solvents, providing data on quenching mechanisms and the impact of solvent viscosity and temperature on these processes (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Characterization

There is research on the synthesis and characterization of related aniline derivatives, which could offer methodologies applicable to synthesizing and studying compounds like "5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride." For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol showcases a method that might be adaptable for related compounds (Wen Zi-qiang, 2007).

Corrosion Inhibition

Anilines and their derivatives have been explored as corrosion inhibitors for various metals in acidic environments. The effectiveness of these compounds, including aspects like adsorption behavior and inhibition efficiency, can be relevant for materials science and engineering applications. For example, ortho-substituted anilines have been assessed for their potential to inhibit copper corrosion in hydrochloric acid solutions, revealing relationships between molecular structure and inhibition efficiency (Khaled & Hackerman, 2004).

Environmental and Health Applications

Aniline derivatives are also significant in environmental and health-related research, including the study of their degradation mechanisms, potential toxicity, and applications in pharmaceuticals. For example, the electrochemical oxidation of aniline has been studied for its implications in wastewater treatment and environmental remediation (Li, Wang, Zhou, & Ni, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

5-chloro-2-(4-ethoxyphenoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCLIYFJEYDTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24830404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)

![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)

![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)

![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)